molecular formula C10H15N3O2 B13932474 6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid

6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid

Cat. No.: B13932474
M. Wt: 209.24 g/mol
InChI Key: CHJBIEKINOESDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation with isopropylamine. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal applications, the compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.

Comparison with Similar Compounds

6-Ethyl-2-(isopropylamino)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

    2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar structure but with different substituents, leading to different chemical properties and applications.

    2-Ethylpyrimidine-4-carboxylic acid: Lacks the isopropylamino group, resulting in different reactivity and biological activity.

    5-Bis(2-chloroethylamino)uracil: Contains a uracil ring instead of a pyrimidine ring, used in different therapeutic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-ethyl-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-4-7-5-8(9(14)15)13-10(12-7)11-6(2)3/h5-6H,4H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

CHJBIEKINOESDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)NC(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.